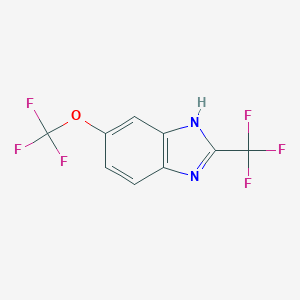

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C9H4F6N2O and its molecular weight is 270.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties

Benzimidazole derivatives, including 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, exhibit a wide range of chemical behaviors and applications due to their unique structure. The literature review by Boča, Jameson, and Linert (2011) provides an extensive overview of the chemistry and properties of benzimidazole derivatives, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Therapeutic Potential

Benzimidazoles' therapeutic potential is vast, with applications across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. Babbar, Swikriti, and Arora (2020) highlight the pharmacological diversity of benzimidazole derivatives, pointing out their significant role in drug discovery and development for treating various diseases (Babbar, Swikriti, & Arora, 2020).

Biological Activities

The biological activities of benzimidazole derivatives are notably diverse, affecting multiple biological pathways and systems. Research into the synthesis of benzimidazole derivatives as anticancer agents shows promising avenues for cancer treatment, demonstrating their potential to act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin disruption (Akhtar et al., 2019).

Agricultural and Veterinary Applications

Benzimidazole fungicides are significant in agriculture and veterinary medicine, acting as specific inhibitors of microtubule assembly. These studies provide insight into their mode of action, contributing to the development of new fungicides and anthelminthic drugs with enhanced effectiveness and specificity (Davidse, 1986).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Trifluoromethyl-containing compounds are known to be used as starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

The mode of action of 6-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .

Biochemical Pathways

The introduction of a trifluoromethyl group into sulfur-containing compounds significantly alters the biochemical properties of the molecules .

Result of Action

Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name |

6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-5-2-1-4(3-6(5)17-7)18-9(13,14)15/h1-3H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZKRKIAKDGVOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)